

An In-depth Technical Guide to 4-Cyanopiperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known by its IUPAC name piperidine-4-carbonitrile, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.^[1] Its piperidine scaffold is a prevalent feature in a wide array of pharmaceuticals, and the presence of a nitrile group offers a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthetic methodologies for **4-cyanopiperidine**, tailored for professionals in research and drug development.

Chemical Structure and Formula

The chemical structure of **4-cyanopiperidine** consists of a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring) with a nitrile (-C≡N) group attached to the fourth carbon atom.

Chemical Formula: C₆H₁₀N₂^[2]^[3]^[4]

SMILES: C1CNCCC1C#N^[2]

InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N^[2]^[4]

Caption: 2D Chemical Structure of **4-Cyanopiperidine**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-cyanopiperidine** is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	110.16 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid/oil	[3]
Melting Point	0 °C	[3]
Boiling Point	226.4 °C at 760 mmHg	[3]
Density	1.0 ± 0.1 g/cm³	[3]
Flash Point	90.7 ± 25.4 °C	[3]
CAS Number	4395-98-6	[2] [3]

Spectral Data

Spectroscopic data is fundamental for the identification and purity assessment of **4-cyanopiperidine**.

Spectroscopy	Key Features	Reference
GC-MS	m/z Top Peak: 57, 2nd Highest: 56, 3rd Highest: 43	[2]
IR Spectroscopy	Awaited from experimental data, expected C≡N stretch $\sim 2240\text{ cm}^{-1}$	
^1H NMR (DMSO-d ₆ , for HCl salt)	δ : 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)	[5]
^{13}C NMR	Awaited from experimental data	

Experimental Protocols

The synthesis of **4-cyanopiperidine** is most commonly achieved through the dehydration of piperidine-4-carboxamide. Below are detailed protocols for this conversion.

Protocol 1: Synthesis of 4-Cyanopiperidine Hydrochloride via Dehydration with Thionyl Chloride

This protocol describes the synthesis of the hydrochloride salt of **4-cyanopiperidine**, which is often a stable and easily handled form of the compound.

Materials:

- Piperidine-4-carboxamide (Isonipecotamide)
- Dibutylformamide
- Thionyl chloride (SOCl₂)
- Toluene
- Nitrogen or Argon atmosphere

Procedure:

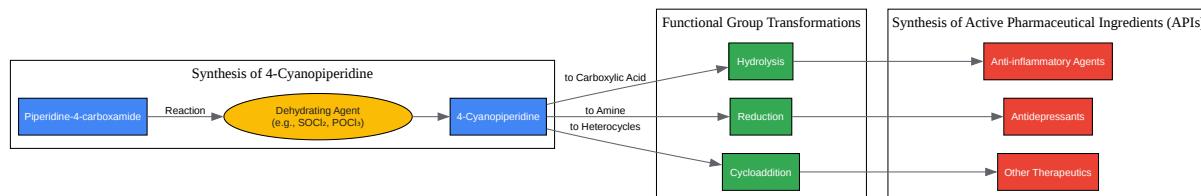
- To a suspension of piperidine-4-carboxamide (10 g, 75.7 mmol) in toluene (50 ml), add dibutylformamide (11.9 g, 75.7 mmol) at 20 °C over 5 minutes.
- After stirring for 5 minutes, initiate the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) at 20 °C. The addition should take approximately 45 minutes, maintaining the temperature at 20 °C.
- After the addition is complete, stir the reaction mixture at 20 °C for an additional 18 hours.
- Filter the resulting suspension and wash the filter cake with toluene.
- Dry the collected solid under vacuum to yield **4-cyanopiperidine** hydrochloride as a colorless solid.

Purity Analysis: The purity of the final product can be determined by GC analysis after silylation.[\[6\]](#)[\[7\]](#)

Protocol 2: Alternative Dehydration using Phosphorus Oxychloride

An alternative method involves the use of phosphorus oxychloride as the dehydrating agent.

Materials:


- Piperidine-4-carboxamide (Isonipecotamide)
- Phosphorus oxychloride (POCl_3)
- Methylene chloride
- Ether
- Aqueous sodium hydroxide solution

Procedure:

- Treat piperidine-4-carboxamide with phosphorus oxychloride.
- The crude **4-cyanopiperidine** hydrochloride obtained is taken up in water.
- Adjust the aqueous phase to pH 13 with a concentrated aqueous sodium hydroxide solution.
- Extract the aqueous phase first with methylene chloride and then repeatedly with ether.
- Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvents by rotary evaporation.
- The remaining oil can be further purified by distillation.[5]

Role in Drug Development

4-Cyanopiperidine is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a key synthon for a variety of drug candidates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 4. 4-Cyanopiperidine, 96% | Fisher Scientific [fishersci.ca]
- 5. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Cyanopiperidine: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019701#4-cyanopiperidine-structure-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com